

# Loureirin C: A Comprehensive Technical Review for Drug Development

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Loureirin C**, a dihydrochalcone derived from the red resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood," has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review of the existing scientific literature on **Loureirin C**, focusing on its chemical properties, biological effects, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and elucidation of key signaling pathways.

# **Chemical Properties**

**Loureirin C** is a phenolic compound with the chemical formula  $C_{16}H_{16}O_4$  and a molecular weight of 272.30 g/mol . It is characterized as a white powder, soluble in organic solvents such as methanol, ethanol, and DMSO.



Property	Value	Reference
Molecular Formula	C16H16O4	[1]
Molecular Weight	272.30 g/mol	[1]
Appearance	White powder	[2]
Solubility	Soluble in methanol, ethanol, DMSO	[2]
CAS Number	116384-24-8	[1]

## **Biological Activities and Mechanisms of Action**

**Loureirin C** exhibits a diverse range of biological activities, including neuroprotective, antiinflammatory, antioxidant, and potential anti-cancer effects. These activities are mediated through its interaction with various cellular signaling pathways.

## **Neuroprotective Effects**

**Loureirin C** has demonstrated significant neuroprotective properties in various in vitro and in vivo models.

Quantitative Data: Neuroprotective Effects



Assay/Model	Cell Line/Animal	Treatment/Dos age	Result	Reference
Oxygen-Glucose Deprivation/Repe rfusion (OGD/R)	SH-SY5Y cells	1-10 μΜ	$IC_{50} = 4.942 \mu M$ for cell viability	[3][4]
Chronic Corticosterone Exposure	Mice	0.32 mg/kg/day (oral)	Prevented abnormal behaviors and downregulation of BDNF	
Middle Cerebral Artery Occlusion/Reperf usion (MCAO/R)	Sprague-Dawley Rats	7, 14, and 28 mg/kg (intragastric)	Alleviated brain impairment, reduced brain water content and cerebral infarct volume	[5][6]

#### Signaling Pathways in Neuroprotection

AKT/mTOR/CREB Signaling Pathway: In a model of chronic corticosterone-induced depression, Loureirin C was shown to prevent the downregulation of Brain-Derived Neurotrophic Factor (BDNF) and the phosphorylation of AKT, mTOR, and CREB in the prefrontal cortex. This suggests that Loureirin C's antidepressant-like effects are mediated through the activation of this pro-survival signaling cascade.



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Diagram 1: **Loureirin C** activates the AKT/mTOR/CREB signaling pathway.

• Estrogen Receptor  $\alpha$  (ER $\alpha$ ) Modulation: **Loureirin C** has been identified as a novel selective estrogen receptor  $\alpha$  (ER $\alpha$ ) modulator. It exhibits partial agonistic activity towards ER $\alpha$ , and



its neuroprotective effects in Alzheimer's disease models are mediated through this receptor. This suggests its potential as a phytoestrogen for hormone-related neurological conditions.

[7]

## **Anti-inflammatory and Antioxidant Effects**

**Loureirin C** demonstrates potent anti-inflammatory and antioxidant activities by modulating key inflammatory and oxidative stress pathways.

Quantitative Data: Anti-inflammatory and Antioxidant Effects

Assay/Model	Cell Line/Animal	Treatment/Dos age	Result	Reference
Chronic Unpredictable Mild Stress (CUMS)	Mice	0.64 mg/kg/day (oral)	Prevented the CUMS-induced increase in IL-17 expression in the prefrontal cortex.	[8]
Ischemia/Reperf usion Injury	Sprague-Dawley Rats	7, 14, and 28 mg/kg (intragastric)	Inhibited microglial activation and production of inflammatory cytokines.	[5][6]
Oxygen-Glucose Deprivation/Repe rfusion (OGD/R)	SH-SY5Y cells	5 and 10 μM	Efficiently inhibited the generation of intracellular and mitochondrial reactive oxygen species (ROS).	[3][4]

Signaling Pathways in Anti-inflammation and Antioxidation





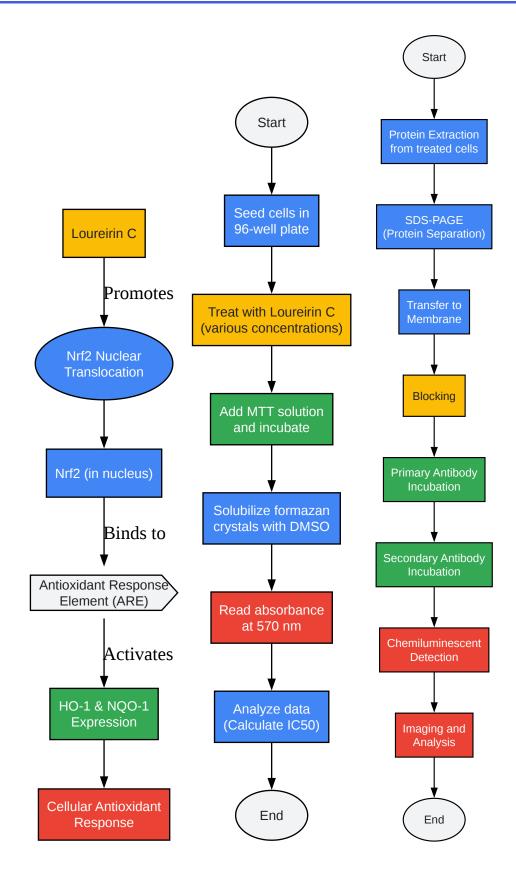


• TLR4/NF-κB Signaling Pathway: **Loureirin C** ameliorates ischemia and reperfusion injury by inhibiting the activation of the Toll-like receptor 4 (TLR4)/NF-κB pathway. It promotes the ubiquitination and degradation of TLR4 by increasing its binding to the E3 ubiquitin ligase Triad3A. This leads to a reduction in the production of pro-inflammatory cytokines.[5][6]









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